![molecular formula C9H6ClF3N2O3 B2437408 2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide CAS No. 40992-94-7](/img/structure/B2437408.png)
2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the linear formula C9H7ClF3NO . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, including “this compound”, is a topic of significant interest in the agrochemical and pharmaceutical industries . The synthesis generally involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in its structure . The molecular weight of this compound is 237.61 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 164.07° C and a boiling point of 403.0° C at 760 mmHg . The compound has a density of 1.6 g/cm3 .Scientific Research Applications
Conformational Analysis
- A study on the conformation of similar compounds, like 2-Chloro-N-(3-methylphenyl)acetamide, reveals insights into the structure and molecular interactions. This research indicates that the N—H bond in these compounds is syn to the meta-methyl group, which contrasts with the anti conformation observed with respect to the meta-nitro group in similar acetamides. These findings contribute to understanding the geometric parameters and molecular interactions in related compounds (B. Gowda et al., 2007).
Synthesis and Applications in Antimalarial Activity
- In the context of antimalarial research, a study involving the synthesis of derivatives from related compounds like 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and their N omega-oxides, which are structurally related to 2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide, demonstrated significant antimalarial potency. This research provides insights into the potential of structurally related compounds in antimalarial applications (L. M. Werbel et al., 1986).
Study of Related Acetamides
- Research on 2,2-Dichloro-N-(3-nitrophenyl)acetamide, a compound structurally similar to this compound, offers insights into the geometric parameters and intermolecular hydrogen bonding in these compounds. This study contributes to a deeper understanding of the physical and chemical properties of related acetanilides (B. Gowda et al., 2008).
Density Functional Theory Investigations
- A study involving the synthesis and characterization of different N,N-diacylaniline derivatives, including those similar to this compound, used density functional theory (DFT) to explore the ground state geometries of these compounds. Such studies are crucial for understanding the electronic properties and potential applications of these molecules (A. Al‐Sehemi et al., 2017).
Photoreactions in Cancer Drug Research
- In cancer drug research, studies on flutamide (2-methyl- N -[4-nitro-3-(trifluoromethylphenyl)]propanamide), which shares a similar structure with this compound, investigated the photoreactions of the drug in different solvents. This research provides valuable information on the stability and behavior of similar compounds under various conditions, which is essential in the development of pharmaceuticals (Y. Watanabe et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O3/c10-4-8(16)14-5-1-2-7(15(17)18)6(3-5)9(11,12)13/h1-3H,4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAJQPNTCDRWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

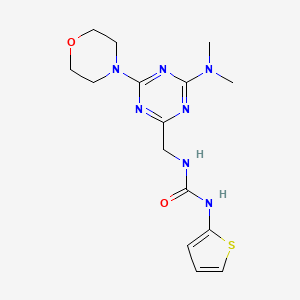

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2437328.png)
![N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2437329.png)
![6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B2437330.png)
![2-Ethyl-5-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437333.png)
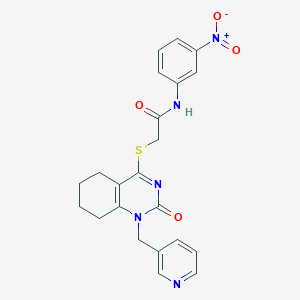
![2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2437337.png)
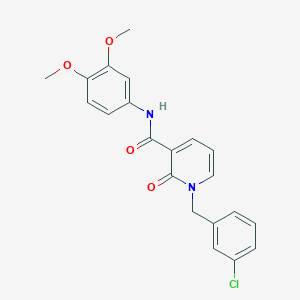
![Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2437342.png)
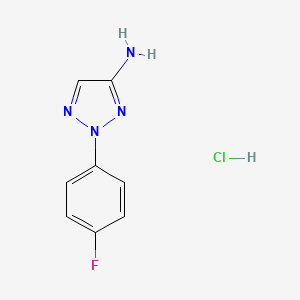
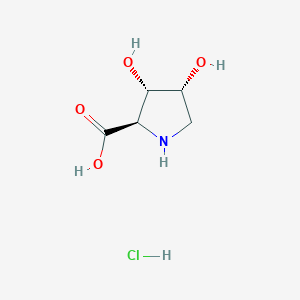

![4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid](/img/structure/B2437348.png)